molecular formula C19H23N3O5S B279850 ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate

Número de catálogo: B279850
Peso molecular: 405.5 g/mol
Clave InChI: CSDWRQIRXZMAPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases.

Mecanismo De Acción

Ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate works by inhibiting ATP citrate lyase (ACL), an enzyme that is involved in the biosynthesis of fatty acids and cholesterol. By inhibiting ACL, this compound reduces the production of fatty acids and cholesterol in the liver, leading to a decrease in LDL-C levels and an increase in HDL-C levels. This compound also activates AMP-activated protein kinase (AMPK), a metabolic regulator that plays a key role in energy homeostasis and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. These include a reduction in LDL-C levels, an increase in HDL-C levels, a decrease in triglyceride levels, and an improvement in lipid profiles. This compound has also been shown to have anti-inflammatory and anti-atherosclerotic effects, as well as cardioprotective effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate is its specificity for ACL inhibition, which makes it a promising drug candidate for the treatment of cardiovascular diseases. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. This compound may also have potential off-target effects that need to be further investigated.

Direcciones Futuras

Future research on ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate should focus on optimizing its pharmacokinetic properties, identifying potential off-target effects, and exploring its therapeutic potential in other cardiovascular diseases. This compound may also have potential applications in other metabolic disorders such as diabetes and obesity, which should be further investigated. Additionally, the combination of this compound with other lipid-lowering drugs may have synergistic effects on lipid metabolism and cardiovascular risk reduction.

Métodos De Síntesis

The synthesis of ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate involves the reaction of 3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with ethyl chloroformate and 3-aminobenzamide. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

Ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate has been extensively studied for its potential therapeutic effects on cardiovascular diseases such as dyslipidemia, atherosclerosis, and heart failure. In preclinical studies, this compound has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels, increase high-density lipoprotein cholesterol (HDL-C) levels, and improve lipid profiles in animal models. Clinical trials have also demonstrated the safety and efficacy of this compound in reducing LDL-C levels in patients with hypercholesterolemia.

Propiedades

Fórmula molecular

C19H23N3O5S

Peso molecular

405.5 g/mol

Nombre IUPAC

ethyl 5-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C19H23N3O5S/c1-4-26-18(24)13-10-12(21-22(13)3)16(23)20-17-15(19(25)27-5-2)11-8-6-7-9-14(11)28-17/h10H,4-9H2,1-3H3,(H,20,23)

Clave InChI

CSDWRQIRXZMAPT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC

SMILES canónico

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.